molecular formula C7H7NO4S B1217220 1,3-Benzodioxole-5-sulfonamide CAS No. 5279-49-2

1,3-Benzodioxole-5-sulfonamide

Cat. No. B1217220
CAS RN: 5279-49-2
M. Wt: 201.2 g/mol
InChI Key: JHTLPSNDZNHQDZ-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-sulfonamide is a chemical compound with the molecular formula C7H7NO4S . It is an analogue of capsaicin, differing by having a 1,3-benzodioxole ring rather than a 2-methoxyphenol moiety, and having a benzenesulfonamide group instead of an aliphatic amide chain .


Synthesis Analysis

The synthesis of 1,3-Benzodioxole-5-sulfonamide derivatives involves the reaction of the molecule with arylsulfonyl chlorides in a dilute aqueous sodium carbonate solution . The synthesis process also includes the expansion of the dioxolane ring and inclusion of metabolically robust deuterium and fluorine atoms .


Molecular Structure Analysis

The molecular structure of 1,3-Benzodioxole-5-sulfonamide consists of a 1,3-benzodioxole ring attached to a sulfonamide group . The structure of this compound has been determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

1,3-Benzodioxole-5-sulfonamide derivatives have been shown to inhibit tubulin polymerisation . They have also been found to exhibit anti-mitotic activity .


Physical And Chemical Properties Analysis

1,3-Benzodioxole-5-sulfonamide has a molecular weight of 201.200 Da . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.

Safety And Hazards

1,3-Benzodioxole-5-sulfonamide and its derivatives should be handled with care. They can cause severe skin burns and eye damage, and may cause respiratory irritation . They should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

1,3-benzodioxole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTLPSNDZNHQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967248
Record name 2H-1,3-Benzodioxole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxole-5-sulfonamide

CAS RN

5279-49-2
Record name 3,4-Methylenedioxyphenylsulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005279492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,3-Benzodioxole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sulfuryl chloride (0.18 mol; 24.3 g) is added dropwise to cooled DMF (0.18 mol; 13.14 g) at a rate to maintain <10° C. The reaction complex is stirred at <10° C. for 30 min. 1,3-Benzodioxole is added dropwise over a period of 10 min. The reaction is then warmed to 80° C. and held for 10 min, and finally warmed to 110° C. and held for 10 min. During heating, the reaction turns brown and HCl evolution is observed. The reaction is cooled to room temperature and left overnight under nitrogen. Next, the reaction is poured onto ice (˜150 g), chloroform (70 mL) and water (70 mL). The organic layer is collected and dripped into concentrated ammonium hydroxide (70 mL), yielding a precipitate, which is collected by filtration, washed with water and dried in vacuo at 40° C. to produce 10.28 g of benzo(1,3)dioxole-5-sulfonamide.
Quantity
24.3 g
Type
reactant
Reaction Step One
Name
Quantity
13.14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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